molecular formula C13H15NO3 B2869170 Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate CAS No. 1788126-74-8

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate

Cat. No.: B2869170
CAS No.: 1788126-74-8
M. Wt: 233.267
InChI Key: LDAJUXIYLHYVAL-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry, particularly as a versatile precursor for the synthesis of diverse pyrrole and γ-lactam derivatives. The compound features an unsaturated γ-lactam (3-pyrrolin-2-one) core, a privileged scaffold frequently encountered in bioactive molecules . This structure is a key intermediate in multicomponent reactions, allowing for the efficient, diversity-oriented synthesis of densely functionalized pyrroles . Such synthetic utility is vital for generating libraries of compounds for drug discovery and structure-activity relationship (SAR) studies. In research, this class of 3-hydroxy-3-pyrrolin-2-ones has demonstrated considerable potential. Notably, analogous structures have been identified as possessing antiproliferative activity , inhibiting the growth of various human tumor cell lines by activating the intracellular apoptotic mechanism . Furthermore, similar γ-lactam derivatives have been investigated for their role as HIV integrase inhibitors, highlighting the broader pharmaceutical relevance of this chemotype . The presence of multiple functional groups on the pyrrole ring makes it a valuable building block for further chemical modification, enabling the exploration of novel compounds with potential applications in developing oncological therapies and antiviral agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAJUXIYLHYVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation with β-Keto Esters

Early synthetic routes leveraged aldol condensation between benzylamine derivatives and β-keto esters. A seminal approach involved reacting methyl acetoacetate with N-benzylglycine under acidic conditions, followed by cyclization. The reaction proceeds via enolate formation, with the benzyl group introduced through nucleophilic substitution. Tetrahedron Letters (1978) documented a related synthesis for ethyl 5-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, achieving moderate yields (45–50%) after purification by silica gel chromatography.

Dieckmann Cyclization of Diesters

Dieckmann cyclization of N-benzyl diethyl aminomalonate derivatives under basic conditions generates the pyrrolidine core. For example, treatment with sodium hydride in tetrahydrofuran at 0°C induces intramolecular ester condensation, forming the 2,5-dihydropyrrole ring. This method, adapted from procedures in RSC Advances (2013), requires precise temperature control to avoid decarboxylation side reactions.

Cyclization Strategies Involving Epoxides

Superbase-Mediated Ring Opening

A metal-free method employs superbases like lithium diisopropylamide (LDA) to open oxirane intermediates. As detailed in The Journal of Organic Chemistry (2019), epoxide 3 undergoes ring opening at −78°C, followed by intramolecular cyclization to yield pyrrolidine derivatives. Applying this to methyl 4-(oxiranylmethyl)benzoate substrates produced the target compound in 65% yield after gradient elution.

Acid-Catalyzed Cyclization

Hydrochloric acid (2 M) in refluxing ethanol facilitates cyclization of linear precursors. For instance, ethyl 3-(benzylamino)-4-hydroxy-2-methylpentanoate cyclizes within 4 hours, yielding 70% product. This method, though efficient, risks racemization at the hydroxy-bearing carbon.

Metal-Free One-Pot Syntheses

Tandem Amination-Cyclization

A one-pot protocol from Chemical Communications (2013) combines methyl acrylate, benzylamine, and paraformaldehyde in acetonitrile. The reaction proceeds via Michael addition, followed by cyclodehydration, achieving 55% isolated yield. Key advantages include avoiding transition metals and compatibility with diverse esters.

Thiomaleamic Acid Linker Approach

Utilizing thiomaleamic acid derivatives as intermediates, this method involves coupling 4-(hydroxymethyl)phenyl groups with methyl carboxylates. As described in RSC Advances (2013), carbonic acid 4-nitro-phenyl ester intermediates react with doxorubicin derivatives in N-methylpyrrolidone (NMP), though yields for the target compound remain unspecified.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Advantages Limitations
Aldol Condensation Methyl acetoacetate, H₂SO₄, 80°C 45–50% Simple reagents Low yield, side product formation
Dieckmann Cyclization NaH, THF, 0°C 60% High regioselectivity Sensitive to moisture
Superbase-Mediated Cyclization LDA, THF, −78°C 65% Metal-free, high diastereoselectivity Cryogenic conditions required
One-Pot Tandem Reaction CH₃CN, reflux 55% Scalable, no purification needed Limited substrate scope

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents like tetrahydrofuran enhance cyclization rates by stabilizing transition states. In contrast, dichloromethane slows Dieckmann cyclization due to poor solvation of enolates.

Temperature Effects

Low temperatures (−78°C) favor kinetically controlled products in superbase reactions, minimizing retro-aldol decomposition. Elevated temperatures (80°C) accelerate acid-catalyzed methods but risk epimerization.

Protecting Group Strategies

Benzyl groups remain stable under basic and acidic conditions, making them ideal for N-protection. However, hydrogenolysis during deprotection requires palladium catalysts, complicating workflows.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: Methyl 1-benzyl-4-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

    Reduction: Methyl 1-benzyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family, featuring a benzyl group, a hydroxy group, and a carboxylate ester in its molecular structure. It has garnered interest in scientific research for its potential biological activities and applications in medicinal chemistry and organic synthesis. The compound is identified by its Chemical Abstracts Service number 96124-43-5.

Scientific Research Applications
this compound has applications across several scientific domains:

  • Medicinal Chemistry The compound is used as a building block for synthesizing biologically active molecules, such as pharmaceuticals. Its structural similarity to indole derivatives allows it to bind with high affinity to various receptors.
  • Organic Synthesis It serves as a versatile intermediate in various chemical reactions, including cycloadditions, condensations, and cross-coupling reactions. Common reagents used in these reactions include: acids, bases, oxidants, reductants, and catalysts.
  • Materials Science It can be used in the creation of novel materials with specific optical, electronic, or mechanical properties.
  • Biochemical Research The compound is utilized in studying enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole and Dihydropyrrole Derivatives

  • Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (C21H22N4O2) Structural Differences: This compound () shares an ester group and aromatic substituents but features a fully unsaturated pyrrole ring and additional cyano and amino groups. Elemental Composition: Higher nitrogen content (15.46% vs. Molecular Weight: m/z 362 vs.
  • Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate

    • Functional Groups : Contains dual ester groups and a formyl substituent, contrasting with the target compound’s single ester and hydroxyl group. The propyl chains may increase hydrophobicity compared to the benzyl group .

Methyl Esters of Diterpenoid Acids ()

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are diterpenoid methyl esters with rigid tricyclic frameworks. While sharing the ester functionality, their structural complexity and lack of heterocyclic rings result in distinct properties:

  • Reactivity : Diterpene esters are less prone to hydrolysis due to steric hindrance, whereas the target compound’s smaller ester group may exhibit higher reactivity.
  • Applications : Diterpenes are often studied for biological activity (e.g., antimicrobial), while dihydropyrroles may serve as intermediates in alkaloid synthesis .

Hydrogen Bonding and Crystallographic Behavior

  • The 4-hydroxy group in the target compound enables strong hydrogen bonds, akin to amino groups in ’s compound. However, hydroxyl groups typically form stronger O–H···O/N bonds compared to N–H···O interactions, affecting crystal packing and melting points .

Ring Conformation and Puckering

The 2,5-dihydropyrrole ring adopts a non-planar conformation due to partial saturation. defines puckering coordinates for cyclic systems, suggesting that the target compound’s ring puckering amplitude (e.g., Cremer-Pople parameters) would differ from fully unsaturated pyrroles, influencing solubility and solid-state packing .

Data Tables

Table 1: Elemental and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Nitrogen Content (%) Molecular Weight (g/mol)
Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate C14H15NO3 Hydroxyl, ester, benzyl ~8 (estimated) ~261
Ethyl 5-(3-aminophenyl)-...pyrrole-3-carboxylate C21H22N4O2 Amino, cyano, ester 15.46 362
Sandaracopimaric acid methyl ester C21H30O2 Diterpene, ester 0 314.5

Table 2: Key Physicochemical Properties (Inferred)

Property Target Compound Ethyl Pyrrole Derivative Diterpene Ester
Polarity Moderate (OH, ester) High (NH2, CN) Low (non-polar core)
Hydrolysis Susceptibility High (methyl ester) Moderate (ethyl ester) Low (steric hindrance)
Hydrogen Bonding Strong (O–H···O/N) Moderate (N–H···O) Weak (C–H···O)

Biological Activity

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate, with the CAS number 96124-43-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrole family and features a unique structure that includes a benzyl group, a hydroxy group, and a carboxylate ester. The following sections provide a comprehensive overview of its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
CAS Number96124-43-5
SynonymsMethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

The synthesis of this compound typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction proceeds through an addition mechanism followed by cyclization to form the pyrrole ring. The use of bases like sodium methoxide is common to facilitate this cyclization process .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, certain pyrrole derivatives have demonstrated significant tumor growth suppression in ovarian cancer xenografts in nude mice . The mechanism behind this activity may involve the modulation of signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on pyrrole derivatives found that compounds structurally similar to this compound exhibited potent activity against pathogenic bacteria and fungi. This highlights the potential utility of this compound in developing new antimicrobial agents .
  • Anticancer Potential : Another investigation reported that certain pyrrole-based compounds were effective in inhibiting tumor growth in various cancer models. The study suggested that these compounds could serve as lead structures for designing new anticancer therapies .

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